4-Butoxyphenylacetonitrile

説明

Contextualizing 4-Butoxyphenylacetonitrile within Organic Chemistry Scholarship

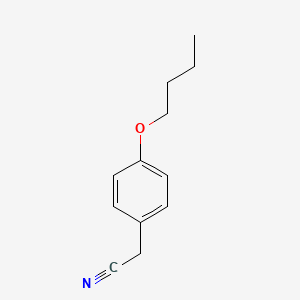

This compound, identified by the CAS number 38746-93-9, is an aromatic nitrile. chemical-suppliers.eu Its structure consists of a benzene (B151609) ring substituted with a butoxy group (-O(CH₂)₃CH₃) and an acetonitrile (B52724) group (-CH₂CN) at the para position. This arrangement of functional groups imparts specific chemical reactivity and physical properties to the molecule, making it a valuable intermediate in various synthetic pathways.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO chemical-suppliers.euscbt.com |

| Molecular Weight | 189.25 g/mol chemical-suppliers.euscbt.com |

| Boiling Point | 148 °C chemicalbook.com to 312.9 °C at 760 mmHg chemical-suppliers.eu |

| Density | 1 g/cm³ chemical-suppliers.eu |

| Flash Point | 132 °C chemical-suppliers.eu |

This data is compiled from multiple sources and may show slight variations.

Significance of Acetonitrile Derivatives in Synthetic Methodologies

Acetonitrile and its derivatives are fundamental building blocks in organic synthesis. yufenggp.commdpi.com The nitrile group (-C≡N) is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. This transformative potential makes acetonitrile derivatives, such as this compound, highly valuable in the construction of complex organic molecules.

The presence of the α-hydrogen atoms adjacent to the nitrile group allows for deprotonation to form a stabilized carbanion, which can then participate in a range of carbon-carbon bond-forming reactions. This reactivity is central to their utility as two-carbon building blocks in the synthesis of numerous useful chemicals. researchgate.net Furthermore, the nitrogen atom's lone pair of electrons enables the formation of transition metal nitrile complexes, highlighting their role in catalysis. yufenggp.com Acetonitrile itself is widely used as a polar aprotic solvent, particularly in reactions involving strong nucleophiles and electrophiles, and as a mobile phase in high-performance liquid chromatography (HPLC). yufenggp.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a precursor in the synthesis of more complex molecules with potential biological or material science applications.

A significant area of research involves its use in the synthesis of pharmacologically active compounds. For instance, this compound serves as a key intermediate in the preparation of n-butoxyphenyl imidate, which is subsequently used in the synthesis of butonitazene, a benzimidazole-derived synthetic opioid. who.intsmolecule.com This synthesis highlights the role of the nitrile group in forming the imidate intermediate, a crucial step in constructing the final benzimidazole (B57391) scaffold. smolecule.com

Another research avenue explores the incorporation of this compound into novel materials. In one study, it was used in the synthesis of (Z)-2-(4-butoxyphenyl)-3-(4-(pent-4-en-1-yloxy)phenyl)acrylonitrile. rsc.org This cyanostilbene derivative was then incorporated into a self-crosslinkable side-chain liquid crystal polysiloxane to create advanced flexible optical paints. rsc.org This application demonstrates the utility of this compound in creating molecules with specific optical and material properties.

Furthermore, the compound is utilized in synthetic methodologies for creating other valuable chemical intermediates, such as 4-butoxyphenylacetic acid. targetmol.com The conversion of the nitrile to a carboxylic acid is a common and important transformation in organic synthesis.

The synthesis of this compound itself is a subject of study. One reported method involves the reaction of 4-hydroxybenzyl cyanide with 1-bromobutane (B133212) in the presence of potassium carbonate and 18-crown-6-ether. rsc.org This Williamson ether synthesis is a standard method for preparing the butoxy ether linkage.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-butoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTHXBXIQFAXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192027 | |

| Record name | 4-Butoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38746-93-9 | |

| Record name | 4-Butoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038746939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Butoxyphenylacetonitrile

Established Synthetic Routes to 4-Butoxyphenylacetonitrile

Traditional synthesis of this compound relies on robust and well-documented reactions that are widely practiced in organic chemistry.

A primary and straightforward method for synthesizing this compound is through the O-alkylation of 4-Hydroxybenzyl cyanide (also known as (4-hydroxyphenyl)acetonitrile) with 1-bromobutane (B133212). This reaction is a classic example of the Williamson ether synthesis.

The reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzyl cyanide by a base, creating a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromobutane that is bonded to the bromine atom. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. stackexchange.comchemguide.co.uk This mechanism is favored because 1-bromobutane is a primary alkyl halide, which is sterically unhindered and thus susceptible to backside attack by the nucleophile. stackexchange.com

Commonly, the reaction is performed by heating the reactants under reflux in a suitable solvent, such as ethanol, in the presence of a base like potassium carbonate or sodium ethoxide. chemguide.co.uk The choice of a polar aprotic solvent can also facilitate the reaction by solvating the cation of the base, leaving the anion more reactive.

| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Mechanism |

|---|---|---|---|---|---|

| 4-Hydroxybenzyl Cyanide | 1-Bromobutane | Potassium Carbonate (K₂CO₃) | Ethanol or Acetone | Heating under reflux | SN2 |

The yield of this reaction is generally good, making it a reliable method for laboratory and potential industrial-scale synthesis.

While not a direct single-step conversion, α-amino acids like tyrosine can serve as a bio-based precursor for the synthesis of arylacetonitriles. A plausible synthetic pathway starting from tyrosine would involve the initial protection or conversion of the amino and carboxylic acid groups, followed by the formation of the nitrile.

A more direct lineage from an amino group to a nitrile on an aromatic ring is exemplified by the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This well-established method involves the transformation of an aryl primary amine into a diazonium salt, which is then displaced by a nucleophile, such as a cyanide ion, typically in the presence of a copper(I) catalyst. wikipedia.org

To apply this to the synthesis of 4-n-Butoxyphenylacetonitrile, one could envision a multi-step sequence:

Start with Tyrosine.

Perform an O-alkylation on the phenolic hydroxyl group with a butyl group to form Tyrosine n-butyl ether.

Convert the amino group of the resulting ether into a diazonium salt using nitrous acid at low temperatures (0-5 °C).

Introduce the nitrile group via a copper(I) cyanide-catalyzed Sandmeyer reaction, which would replace the diazonium group. libretexts.org

This pathway, while multi-stepped, demonstrates the utility of amino acids as renewable feedstocks in chemical synthesis.

Novel Approaches in this compound Synthesis

Emerging synthetic strategies offer potential advantages over traditional methods, including milder reaction conditions, higher selectivity, and improved environmental profiles.

Photochemical methods, which use light to initiate chemical reactions, represent a frontier in organic synthesis. For the synthesis of aryl nitriles, photoredox catalysis has emerged as a powerful tool for direct C-H functionalization. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials, such as aryl halides or amines.

In a potential photochemical synthesis of this compound, a photoredox catalyst, upon absorbing light, could generate an aromatic radical cation from a suitable precursor like n-butyl phenyl ether. nih.gov This reactive intermediate could then react with a cyanide source, such as trimethylsilyl (B98337) cyanide, to form the desired product. nih.gov Such reactions often proceed at room temperature under mild conditions, offering a significant advantage over thermally promoted reactions. nih.gov The direct C–H cyanation of arenes using an acridinium photoredox catalyst under an aerobic atmosphere is one such documented method. nih.gov While this specific transformation has not been reported for this compound, the general methodology holds promise for its novel synthesis.

Electro-organic synthesis utilizes electricity as a "reagent" to drive chemical reactions, often providing high levels of control and reducing the need for chemical oxidants or reductants. rsc.orgikaprocess.com This field has seen a resurgence, driven by the push for more sustainable chemical manufacturing. nih.govresearchgate.net

The synthesis of aryl nitriles can be achieved through electrochemical methods. For instance, the direct carbamoylation or cyanation of benzylic C(sp3)-H bonds via an electrochemical process has been reported. researchgate.net Anodic oxidation of an arene at the benzylic position, followed by the addition of a cyanide source, can lead to the formation of α-aryl acetonitrile (B52724) derivatives. researchgate.net Applying this concept, a precursor like 4-butoxytoluene could potentially be converted to this compound through an electrochemical benzylic C-H cyanation. nih.gov

Furthermore, electrochemical methods can be used for direct C-H bond cyanation of the aromatic ring itself under catalyst-free conditions, representing a green and efficient pathway. rsc.orgchemrxiv.org These techniques are at the forefront of synthetic chemistry and could offer innovative routes to this compound. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov

The established alkylation route (Section 2.1.1) can be evaluated using green chemistry metrics. A key metric is atom economy , which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. acs.orgchemrxiv.org In the Williamson ether synthesis of this compound, the main byproduct is a salt (e.g., potassium bromide) and water, which leads to a lower atom economy compared to addition reactions where all atoms are incorporated. scranton.edumonash.edu

| Synthetic Route | Potential Green Advantages | Potential Drawbacks |

|---|---|---|

| Alkylation (Williamson Ether Synthesis) | Well-understood, high-yielding. Can use greener solvents like ethanol. | Moderate atom economy (byproduct salt formation). Requires heating. |

| Photochemical Synthesis | Uses light as a reagent. Often occurs at ambient temperature. Potential for direct C-H activation reduces steps. nih.gov | Requires specialized equipment. Catalysts can be expensive. |

| Electro-organic Synthesis | Uses electricity as a clean reagent. rsc.org High control over reaction. Avoids chemical oxidants/reductants. nih.gov | Requires specialized electrochemical cells. May have challenges with scalability. |

To improve the greenness of the alkylation method, one could explore the use of phase-transfer catalysts in aqueous media, which can reduce the need for volatile organic solvents. researchgate.net Using renewable feedstocks, such as tyrosine as discussed in section 2.1.2, is another core principle of green chemistry. acs.org

Novel approaches like photochemical and electro-organic synthesis inherently align with several green chemistry principles. They often operate at ambient temperature and pressure, increasing energy efficiency . yale.edu By enabling direct C-H functionalization, they can reduce the number of synthetic steps, which minimizes the use of derivatizing agents and the generation of waste. acs.org Electricity, as a reagent, is considered green, especially when sourced from renewable energy, thereby minimizing the carbon footprint of the chemical conversion. nih.gov

Solvent-Free Reactions

Solvent-free synthesis, a key area of green chemistry, aims to eliminate the use of organic solvents, thereby reducing environmental pollution, costs, and simplifying processes and handling. nih.gov Microwave irradiation has emerged as a powerful tool in promoting solvent-free reactions, often leading to shorter reaction times and improved yields. nih.govnih.gov

A plausible and efficient solvent-free approach for the synthesis of this compound is the Williamson ether synthesis. francis-press.com This method can be adapted to solvent-free conditions, particularly with the assistance of microwave irradiation. nih.gov One potential pathway involves the reaction of 4-hydroxybenzonitrile with a butyl halide (e.g., 1-bromobutane) in the presence of a solid base like potassium carbonate.

In this solvent-free approach, the reactants are adsorbed onto a solid support, such as alumina or silica gel, or simply mixed together with a solid base. nih.gov The application of microwave energy then facilitates the reaction. Research on similar alkyl aryl ether syntheses has demonstrated the viability of this technique, achieving excellent yields in short reaction times. For instance, the microwave-assisted solvent-free synthesis of various alkyl aryl ethers using potassium carbonate as a mild solid base has been reported to be a simple, rapid, and straightforward procedure with the potential for industrial application.

Table 1: Example of a Solvent-Free Williamson Ether Synthesis for an Alkyl Aryl Ether

| Reactant 1 | Reactant 2 | Base | Conditions | Yield (%) | Reference |

| Phenol | Alkyl Tosylate | K₂CO₃ | Microwave, Solvent-Free | >90 |

This methodology avoids the use of volatile and often toxic organic solvents, which are a major source of industrial waste. The simplification of the work-up procedure is another significant advantage, as the solid base can often be removed by simple filtration.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The atom economy for the synthesis of this compound via the Williamson ether synthesis can be calculated as follows:

Reaction Scheme (Williamson Ether Synthesis):

C₄H₉Br + HOC₆H₄CN + K₂CO₃ → C₄H₉OC₆H₄CN + KBr + KHCO₃

Calculation of Atom Economy:

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for the Williamson Ether Synthesis of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Desired Product | ||

| This compound | C₁₂H₁₅NO | 189.25 |

| Reactants | ||

| 1-Bromobutane | C₄H₉Br | 137.02 |

| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 |

| Potassium Carbonate | K₂CO₃ | 138.21 |

% Atom Economy = [189.25 / (137.02 + 119.12 + 138.21)] x 100 ≈ 47.9%

For comparison, if a Sandmeyer reaction were to be employed starting from 4-butoxyaniline, the atom economy would also need to be carefully evaluated. The diazotization step typically involves sodium nitrite and a strong acid, followed by the cyanation step with a cyanide source. The generation of nitrogen gas, water, and inorganic salts as byproducts would likely result in a lower atom economy.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Solvents | Catalyst | Atom Economy | Key Advantages | Key Disadvantages |

| Solvent-Free Williamson Ether Synthesis | None (or minimal for work-up) | None (requires stoichiometric base) | Moderate (~48%) | Reduced solvent waste, potentially faster reaction times with microwave | Stoichiometric base required, moderate atom economy |

| Catalytic Sandmeyer Reaction | Typically aqueous acids and organic solvents | Copper(I) salt | Potentially lower | Utilizes a different starting material | Use of toxic cyanide and heavy metal catalyst, lower atom economy |

Chemical Transformations and Reactivity of 4 Butoxyphenylacetonitrile

Nucleophilic Substitution Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group of 4-butoxyphenylacetonitrile is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org These reactions typically proceed via nucleophilic addition to the C≡N bond. libretexts.orgchemistrysteps.com

One of the fundamental reactions of nitriles is their preparation through the nucleophilic substitution of alkyl halides with cyanide salts. chemistrysteps.comchemguide.co.uk This SN2 reaction provides a direct route to forming the carbon-carbon bond of the nitrile. libretexts.org For instance, the reaction of a suitable 4-butoxybenzyl halide with a cyanide salt, such as potassium cyanide, in an appropriate solvent like ethanol, would yield this compound. chemguide.co.uk The reaction is heated under reflux to facilitate the substitution of the halogen with the cyanide nucleophile. chemguide.co.uk

The nitrile group itself can undergo further nucleophilic attack. For example, reaction with Grignard reagents or organolithium reagents leads to the formation of ketones after hydrolysis of the intermediate imine. chemistrysteps.compressbooks.pub The mechanism involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile, forming an imine anion which is then hydrolyzed. libretexts.org

Reactions of the Butoxyphenyl Moiety

The butoxyphenyl group in this compound can undergo reactions at both the aromatic ring and the alkyl chain. These transformations allow for further functionalization of the molecule.

Electrophilic Aromatic Substitution Studies

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the butoxy group. dalalinstitute.comnptel.ac.in The oxygen atom of the butoxy group can donate its lone pair of electrons to the aromatic system, increasing the electron density, particularly at the ortho and para positions. dalalinstitute.com Since the para position is already occupied by the acetonitrile (B52724) group, electrophilic attack is directed primarily to the ortho positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nptel.ac.inhu.edu.jo The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion, followed by the loss of a proton to restore aromaticity. dalalinstitute.comhu.edu.jo

Alkyl Chain Functionalization

The butoxy group's alkyl chain can also be a site for chemical modification, although this is generally less common than reactions involving the nitrile or the aromatic ring. One potential reaction is the alkylation of the starting phenol, 4-hydroxyphenylacetonitrile, with a butyl halide (e.g., 1-iodobutane) under basic conditions to form the ether linkage. google.com This is a classic Williamson ether synthesis.

Further functionalization of the butyl chain itself, once incorporated, would likely require more specialized and potentially less direct methods. For instance, radical halogenation could introduce a halogen onto the alkyl chain, which could then be subjected to further substitution or elimination reactions. However, such reactions may lack selectivity and could potentially affect other parts of the molecule.

Hydrolysis and Derivatization of the Nitrile Functionality

The nitrile group is a versatile functional group that can be converted into a range of other functionalities, most notably carboxylic acids and amides, through hydrolysis. pressbooks.publumenlearning.comlibretexts.org It can also be transformed into imidates, which are themselves useful synthetic intermediates. wikipedia.org

Conversion to Carboxylic Acids and Amides

The hydrolysis of nitriles to carboxylic acids is a common transformation that can be carried out under either acidic or basic conditions. libretexts.orglibretexts.orgbyjus.com

Acid-catalyzed hydrolysis: Heating this compound under reflux with a dilute acid, such as hydrochloric acid, will yield 4-butoxyphenylacetic acid and the corresponding ammonium (B1175870) salt. libretexts.org The reaction proceeds through the initial formation of an amide, which is then further hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by the nucleophilic attack of water. lumenlearning.comlibretexts.org

Base-catalyzed hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) will also lead to the formation of the corresponding carboxylate salt, in this case, sodium 4-butoxyphenylacetate, with the evolution of ammonia (B1221849) gas. libretexts.org Acidification of the reaction mixture is then required to obtain the free carboxylic acid. libretexts.orgsavemyexams.com

The conversion can sometimes be stopped at the amide stage by using milder reaction conditions. chemistrysteps.com For example, using tert-butanol (B103910) as a solvent or employing specific acid mixtures like TFA or AcOH-H2SO4 has been reported to facilitate the formation of the amide from the nitrile. chemistrysteps.com Transition metal-free hydration of nitriles to amides mediated by NaOH has also been described as a mild method. oatext.com

| Starting Material | Reagents and Conditions | Product |

| This compound | Dilute HCl, heat (reflux) | 4-Butoxyphenylacetic acid |

| This compound | NaOH(aq), heat (reflux), then H+ | 4-Butoxyphenylacetic acid |

| This compound | Milder conditions (e.g., NaOH/IPA, 60°C) | 4-Butoxyphenylacetamide |

Formation of Imidates and their Subsequent Reactions

Nitriles can react with alcohols in the presence of a strong acid catalyst, such as hydrogen chloride, to form imidates, also known as imino ethers. wikipedia.orgrroij.comrroij.com This reaction is known as the Pinner reaction. wikipedia.orgrroij.com For this compound, reaction with an alcohol (R'OH) would yield the corresponding imidate hydrochloride salt.

The mechanism of the Pinner reaction involves the protonation of the nitrile nitrogen by the strong acid, which activates the nitrile for nucleophilic attack by the alcohol. rroij.com

Imidates are valuable synthetic intermediates because they can undergo a variety of subsequent reactions. wikipedia.orgrroij.com They can be hydrolyzed to esters, or they can react with amines to form amidines. wikipedia.orgorganic-chemistry.org For example, the reaction of an imidate derived from this compound with an amine would produce an N-substituted 4-butoxyphenylacetamidine.

| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Final Product |

| This compound | Alcohol (R'OH) | HCl | Imidate hydrochloride | Ester (upon hydrolysis) or Amidine (upon reaction with amine) |

Catalytic Transformations of this compound

The nitrile group of this compound is a versatile functional group that can participate in a variety of catalytic transformations, enabling the synthesis of more complex molecules. These transformations often involve the activation of the C-H bond adjacent to the nitrile or the direct transformation of the cyano group itself.

Transition metal catalysis offers a powerful toolkit for the functionalization of nitriles. eie.gr While specific studies on this compound are not extensively documented in the public domain, general principles of transition metal-catalyzed reactions of arylacetonitriles can be applied. For instance, transition metals like palladium, nickel, and copper are known to catalyze cross-coupling reactions where the arylacetonitrile can act as a coupling partner. eie.gr These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. eie.gr

One of the key reaction types for aryl nitriles is the addition of organoboronic acids to the cyano group, a process that can be catalyzed by transition metals. This reaction can lead to the formation of ketones or other valuable functional groups. sioc-journal.cn Another important transformation is the hydroamination of the nitrile group, which can be achieved using various transition metal catalysts to yield amines.

A documented reaction involving a derivative of this compound is the rhodium-catalyzed [4+2] cycloaddition between ketimines and alkynes, which yields 3,4-dihydroisoquinolines. researchgate.net This highlights the potential for the aromatic ring of this compound to participate in complex cyclization reactions.

A specific, non-catalytic, but illustrative transformation of this compound involves its reaction with cyclohexanone (B45756) in the presence of a strong base like lithium diisopropylamide (LDA) to form an intermediate that can be subsequently reduced. amazonaws.com

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| 2-(4-butoxyphenyl)acetonitrile | Cyclohexanone | 1. LDA, THF, -78°C; 2. BH3-DMS, THF | 2-(4-butoxyphenyl)-1-(cyclohexyl)ethanamine | 72% (reduction step) | amazonaws.com |

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com These catalysts are often metal-free, making them an attractive option in green chemistry. sigmaaldrich.com For a molecule like this compound, the benzylic position is acidic and can be deprotonated to form a nucleophile. This nucleophile can then participate in various organocatalyzed reactions.

Proline and its derivatives are well-known organocatalysts for reactions such as aldol (B89426) and Mannich reactions. wikipedia.org It is conceivable that this compound could act as a nucleophile in a proline-catalyzed reaction with an aldehyde or imine. Another class of organocatalysts that could be applicable are thioureas and squaramides, which are known to activate electrophiles through hydrogen bonding. mdpi.com

While direct organocatalytic applications of this compound are not widely reported, the general reactivity of arylacetonitriles suggests their potential use in reactions such as:

Michael additions to α,β-unsaturated carbonyl compounds.

Aldol-type reactions with aldehydes and ketones.

Mannich-type reactions with imines.

These reactions would lead to the formation of new carbon-carbon bonds at the benzylic position, creating products with increased molecular complexity.

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions. princeton.edu This methodology has been successfully applied to the functionalization of a wide range of organic molecules, including nitriles. uni-mainz.de

For this compound, photoredox catalysis could enable the generation of a benzylic radical through a hydrogen atom transfer (HAT) process. This radical could then engage in various coupling reactions. For example, a photoredox-catalyzed coupling with an alcohol or a carboxylic acid could lead to the formation of a new C-C bond. uni-mainz.de

Furthermore, the nitrile group itself can be a target for photoredox-catalyzed reactions. For instance, the coupling of aromatic nitriles with benzylic radicals has been reported. uni-mainz.de While specific studies on this compound are limited, the general reactivity patterns suggest its potential in photoredox-catalyzed transformations. A nickel-catalyzed photoredox etherification of aryl bromides with alcohols has been reported, which proceeds under irradiation with visible light. amazonaws.com

| Catalyst Type | Potential Reaction | Potential Product |

| Iridium or Ruthenium photocatalyst | C-H functionalization at the benzylic position | Alkylated or arylated this compound derivatives |

| Organic Dye (e.g., Rose Bengal) | Cyanation of tertiary amines | α-aminonitriles (by analogy) |

| Nickel/Photoredox dual catalysis | Cross-coupling with aryl halides | Diarylacetonitrile derivatives |

Mechanistic Studies of this compound Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new transformations. While detailed mechanistic studies specifically for this compound are scarce, insights can be drawn from studies of structurally related compounds.

For instance, the kinetics of the addition of trimethylsilyl (B98337) cyanide to various benzaldehydes, including 4-methoxybenzaldehyde (B44291), have been studied in detail. wiley.com These studies reveal the influence of the electronic nature of the substituents on the reaction rate. In the case of vanadium-catalyzed cyanohydrin synthesis, 4-methoxybenzaldehyde was found to have an anomalously slow reaction rate, which was attributed to the coordination of the methoxy (B1213986) group to the vanadium catalyst, thereby inhibiting the reaction. wiley.com This suggests that the butoxy group in this compound could have a similar coordinating effect in certain metal-catalyzed reactions.

A study on the kinetics of the addition of trimethylsilyl cyanide to aldehydes catalyzed by Lewis bases provides a framework for understanding the reaction order and the role of the catalyst. rsc.org For a related compound, 2-trimethylsilyloxy-(4-tert-butoxyphenyl)acetonitrile, the reaction kinetics were investigated, providing insights into the reaction mechanism. rsc.org

Applications of 4 Butoxyphenylacetonitrile in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates

The structural motifs present in 4-butoxyphenylacetonitrile make it an important starting material for the synthesis of various pharmaceutical intermediates. These intermediates are crucial components in the multi-step synthesis of active pharmaceutical ingredients (APIs). The nitrile group can be hydrolyzed, reduced, or reacted with other functional groups to build more complex molecular architectures, while the butoxy-phenyl group can influence the pharmacological properties of the final drug molecule.

Role in the Synthesis of Butonitazene

This compound plays a crucial role as a precursor in the synthesis of Butonitazene, a potent benzimidazole-derived synthetic opioid. The synthesis involves the conversion of a this compound derivative into n-butoxyphenyl imidate. This intermediate is then condensed with a substituted ortho-phenylenediamine species to construct the core benzimidazole (B57391) structure of Butonitazene researchgate.net. This synthetic route highlights the importance of this compound in providing the key 4-butoxybenzyl moiety found in this class of compounds.

| Intermediate | Precursor | Product |

| n-butoxyphenyl imidate | This compound derivative | Butonitazene |

Development of Other Bioactive Molecules

Beyond its application in the synthesis of nitazene analogues, the benzimidazole scaffold, which can be derived from precursors like this compound, is a "privileged structure" in medicinal chemistry. This means it is a common structural motif found in a wide range of biologically active compounds. Benzimidazole derivatives have been shown to possess a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of these diverse bioactive molecules often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a role that can be fulfilled by elaborated forms of this compound.

Building Block for Complex Organic Molecules

The reactivity of the nitrile group and the phenyl ring in this compound makes it a versatile building block for the construction of more elaborate and complex organic molecules. It can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, leading to the synthesis of diverse molecular scaffolds.

Synthesis of Cyanostilbene Derivatives

Cyanostilbenes are a class of organic compounds characterized by a stilbene backbone with a cyano group attached to the double bond. These molecules are of significant interest due to their unique photophysical properties, including aggregation-induced emission (AIE), making them valuable in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.

A key synthetic route to cyanostilbene derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as a phenylacetonitrile derivative, with an aromatic aldehyde. In this context, this compound can react with a substituted benzaldehyde to yield a 4-butoxy-substituted cyanostilbene. The butoxy group can enhance the solubility and influence the liquid crystalline properties of the resulting cyanostilbene.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | Aromatic Aldehyde | Knoevenagel Condensation | Cyanostilbene Derivative |

Applications in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and form the backbone of many pharmaceuticals and functional materials. This compound can serve as a starting material for the synthesis of various heterocyclic systems.

One important reaction for the synthesis of nitrogen-containing heterocycles is the Thorpe-Ziegler reaction. This reaction involves the intramolecular cyclization of a dinitrile to form a cyclic enamino-nitrile, which can then be hydrolyzed to a cyclic ketone. While this reaction requires a dinitrile, this compound can be chemically modified to introduce a second nitrile group, thereby creating a suitable precursor for the Thorpe-Ziegler cyclization. The resulting cyclic ketones are versatile intermediates that can be further elaborated into a variety of heterocyclic structures.

Role in Material Science Applications

The elongated, somewhat rigid structure of this compound and its derivatives makes them interesting candidates for applications in material science, particularly in the field of liquid crystals and functional polymers.

The cyanostilbene derivatives synthesized from this compound are known to exhibit liquid crystalline properties. Liquid crystals are a state of matter that has properties between those of a conventional liquid and a solid crystal. The rod-like shape of the cyanostilbene molecules allows them to self-assemble into ordered structures, which can be manipulated by external stimuli such as electric fields or temperature. This property is the basis for their use in liquid crystal displays (LCDs) and other optical technologies.

Furthermore, the AIE-active cyanostilbene derivatives can be incorporated into polymers to create materials for light-emitting applications. These polymers can be used in the fabrication of more efficient and stable organic light-emitting diodes (OLEDs). The butoxy group in these molecules can improve the processability and solubility of the polymers, making them easier to incorporate into devices.

| Compound Class | Property | Application |

| Cyanostilbene Derivatives | Liquid Crystalline | Liquid Crystal Displays (LCDs) |

| Cyanostilbene-containing Polymers | Aggregation-Induced Emission (AIE) | Organic Light-Emitting Diodes (OLEDs) |

Development of Flexible Optical Paints

The pursuit of flexible and wearable display technologies has spurred significant research into novel materials that can be integrated into conformable substrates. One promising area is the development of flexible optical paints, which rely on the unique properties of liquid crystals to generate dynamic and tunable visual effects. While not a direct component of the final paint formulation, this compound serves as a critical starting material for the synthesis of calamitic, or rod-shaped, liquid crystals that are central to the functionality of these advanced coatings.

The synthesis of suitable liquid crystal monomers from this compound typically involves extending the molecular structure to create a more rigid and elongated core, a key characteristic of calamitic mesogens. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions bohrium.com. These reactions enable the coupling of the phenyl ring of a derivative of this compound with other aromatic units to form a biphenyl or a more extended polyaromatic core. The presence of the terminal cyano group is particularly advantageous as it contributes to the strong dipole moment of the molecule, which is crucial for inducing the desired liquid crystalline phases researchgate.netresearchgate.net.

A general synthetic approach involves the conversion of the acetonitrile (B52724) group to a more reactive functional group or the introduction of a reactive site on the phenyl ring to facilitate cross-coupling. For instance, the phenyl ring can be halogenated to introduce a bromine or iodine atom, which can then participate in a cross-coupling reaction with a boronic acid or an organozinc reagent bohrium.com. The resulting cyanobiphenyl core, with the butoxy group at one end and the cyano group at the other, exhibits the necessary molecular anisotropy to form liquid crystalline phases, such as the nematic phase, which is essential for many optical applications wikipedia.org.

Once the calamitic liquid crystal monomer is synthesized, it can be incorporated into a paint formulation. These specialized paints can be applied to flexible substrates to create coatings that exhibit tunable optical properties in response to external stimuli like electric fields. The alignment of the liquid crystal molecules within the paint can be controlled to manipulate light, leading to applications in flexible displays, smart windows, and dynamic camouflage systems.

| Property | Description | Relevance to Flexible Optical Paints |

| Molecular Shape | Rod-like (calamitic) | Essential for the formation of ordered liquid crystalline phases. |

| Dipole Moment | High, due to the terminal cyano group | Allows for the alignment of molecules in an electric field, enabling switching. |

| Mesophase | Nematic or other ordered phases | The specific liquid crystalline phase dictates the optical properties of the paint. |

| Flexibility | The butoxy chain provides some flexibility | Can influence the processing and final properties of the paint on a flexible substrate. |

Polymeric Material Precursors

The utility of this compound extends beyond the synthesis of individual liquid crystal molecules to its role as a precursor for advanced polymeric materials. Specifically, the liquid crystal monomers derived from this compound can be designed to be polymerizable, leading to the formation of side-chain liquid crystalline polymers (SCLCPs). These polymers combine the unique optical properties of liquid crystals with the processability and mechanical integrity of polymers.

To render a liquid crystal monomer polymerizable, a reactive functional group, such as an acrylate, methacrylate, or vinyl ether, is typically introduced into the molecular structure. This can be achieved by modifying the butoxy tail of the liquid crystal monomer synthesized from this compound. For example, the terminal end of the butoxy group can be functionalized with a hydroxyl group, which can then be esterified with acryloyl chloride or methacryloyl chloride to introduce a polymerizable double bond.

The resulting monomer, which now contains a calamitic liquid crystalline mesogen (the cyanobiphenyl core) and a polymerizable group connected by a flexible spacer (the butoxy chain), can undergo polymerization to form a SCLCP. Free-radical polymerization is a common method used for this purpose researchgate.net. The polymerization process connects the monomer units, creating a polymer backbone with the liquid crystalline mesogens attached as side chains.

These SCLCPs exhibit a fascinating combination of properties. The polymer backbone provides mechanical stability, allowing the material to be cast into films or molded into specific shapes. The liquid crystalline side chains, however, can still self-assemble into ordered mesophases, imparting the material with the anisotropic optical properties of a liquid crystal. This allows for the creation of polymeric films that can switch their optical state in response to an electric field, making them highly suitable for applications such as flexible displays, optical data storage, and smart textiles.

| Component | Function | Derived from this compound |

| Polymer Backbone | Provides mechanical strength and processability. | Formed by the polymerization of the reactive group. |

| Flexible Spacer | Decouples the motion of the mesogen from the backbone. | The butoxy chain. |

| Mesogen | The liquid crystalline unit responsible for optical properties. | The cyanobiphenyl core, synthesized from the cyanophenyl group. |

| Polymerizable Group | Enables the monomer to be incorporated into a polymer chain. | Introduced via chemical modification of the butoxy tail. |

Advanced Spectroscopic and Computational Research on 4 Butoxyphenylacetonitrile

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about atomic connectivity, functional groups, and electronic configurations. For a molecule like 4-Butoxyphenylacetonitrile, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy is employed to build a complete structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for determining the precise structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, ¹H NMR spectroscopy is used to identify the different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the acetonitrile (B52724) group, and the aliphatic protons of the butoxy chain. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide a detailed map of the proton framework.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for the identification of aromatic, aliphatic, methylene (B1212753), and nitrile carbons. The chemical shifts in the ¹³C spectrum are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: This table is based on typical chemical shift values for similar functional groups and structural motifs, as specific experimental data was not available in the searched literature.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butoxy CH₃ | 0.9 - 1.0 (triplet) | 13 - 15 |

| Butoxy CH₂ (next to CH₃) | 1.4 - 1.6 (sextet) | 19 - 21 |

| Butoxy CH₂ (next to O) | 1.7 - 1.9 (quintet) | 31 - 33 |

| O-CH₂ | 3.9 - 4.1 (triplet) | 67 - 69 |

| Ar-CH₂-CN | 3.6 - 3.8 (singlet) | 22 - 25 |

| Aromatic C-H (ortho to OBu) | 6.8 - 7.0 (doublet) | 114 - 116 |

| Aromatic C-H (meta to OBu) | 7.2 - 7.4 (doublet) | 128 - 130 |

| Aromatic C-O | N/A | 158 - 160 |

| Aromatic C-CH₂CN | N/A | 122 - 124 |

| Cyano (-C≡N) | N/A | 117 - 119 |

Advanced Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molar mass: 189.25 g/mol ), the mass spectrum would provide the molecular ion peak (M⁺) at m/z 189.

Electron ionization (EI) is a common technique that can induce characteristic fragmentation. The fragmentation of this compound would likely involve cleavage of the ether bond and the benzylic bond, leading to specific fragment ions that help confirm the molecular structure. Key fragmentation pathways could include the loss of the butoxy group or the formation of a stable tropylium-like cation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its structural features.

Key vibrational frequencies observed in the gas-phase IR spectrum include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Found in the 2850-3000 cm⁻¹ region, corresponding to the butoxy and methylene groups.

Nitrile (C≡N) stretching: A sharp, medium-intensity band is expected in the 2240-2260 cm⁻¹ region, which is highly characteristic of the nitrile functional group.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O-C (ether) stretching: Strong, characteristic bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage, typically found around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring, arising from π→π* transitions. The position of the maximum absorbance (λ_max) is influenced by the presence of the butoxy and cyanomethyl substituents on the aromatic ring.

Computational Chemistry Investigations

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular properties that can be difficult or impossible to measure directly. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can predict electronic structure, reactivity, and conformational dynamics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be used to optimize the geometry of this compound and to compute a variety of molecular properties.

Key parameters derived from DFT analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other reagents.

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and softness, which provide quantitative measures of the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape.

The butoxy group is not rigid and can adopt various conformations due to rotation around its C-C and C-O single bonds. MD simulations can track the trajectories of these atoms, revealing the most stable (lowest energy) conformations and the energy barriers between them. This analysis helps in understanding how the molecule's shape and flexibility might influence its physical properties and interactions with its environment. The orientation of the butoxy chain relative to the plane of the phenyl ring is a key conformational feature that can be thoroughly investigated using these simulations.

In Silico Prediction of Reaction Pathways and Selectivity for this compound Remains an Unexplored Area of Computational Chemistry

Despite the growing application of computational methods in predicting reaction mechanisms and selectivity in organic synthesis, a specific and detailed in silico analysis of the reaction pathways for this compound is not available in current scientific literature. While computational chemistry has become a powerful tool for elucidating complex reaction mechanisms, predicting the regioselectivity and stereoselectivity of reactions, and identifying potential byproducts, these methodologies have not yet been publicly applied to the synthesis or transformation of this compound.

In silico techniques, such as Density Functional Theory (DFT) calculations, are frequently employed to model transition states and reaction intermediates, providing valuable insights into the energetics of different reaction pathways. These computational studies can help chemists understand why certain products are favored over others and can guide the optimization of reaction conditions to improve yield and selectivity. For a given reaction, multiple potential pathways can be computationally explored, and the calculated activation energies for each step can help to identify the most likely mechanism.

Furthermore, computational models can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of predicted intermediates and products. However, the application of these predictive models is contingent on dedicated research efforts for specific compounds of interest.

A comprehensive search of academic databases and chemical literature reveals a lack of studies focused on the computational analysis of this compound's reactive properties. Consequently, there are no published data tables detailing predicted energy barriers, transition state geometries, or selectivity ratios for reactions involving this compound. The scientific community has yet to direct computational resources towards mapping the potential synthetic and degradative pathways of this compound.

The absence of such research means that any discussion of the in silico predicted reaction pathways and selectivity for this compound would be purely speculative and would not be grounded in verifiable, peer-reviewed data. The generation of detailed, informative, and scientifically accurate content, including data tables and specific research findings as requested, is therefore not possible at this time. Future computational studies may address this knowledge gap, but for now, it remains an open area for investigation.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Reagents

The synthesis of 4-Butoxyphenylacetonitrile is an area ripe for innovation. While established methods exist, ongoing research aims to discover more efficient, selective, and robust reaction pathways. A key focus is the move away from stoichiometric reagents toward catalytic systems, which can offer higher efficiency and generate less waste. organic-chemistry.orgmygreenlab.org

One promising direction involves the use of advanced catalytic systems. For instance, recent studies have demonstrated the utility of air-stable, bifunctional nickel(0) precatalysts for etherification reactions. amazonaws.com The application of such catalysts to the synthesis of this compound, potentially through the coupling of 4-halophenylacetonitrile with butanol, represents a viable and novel approach. This method could offer advantages in terms of catalyst stability and efficiency under specific conditions, such as irradiation with red light. amazonaws.com

Another innovative pathway involves the use of amino acids as starting materials. A reported method describes the direct conversion of Tyrosine n-butyl ether, an amino acid derivative, into 4-n-Butoxyphenylacetonitrile using trichloroisocyanuric acid (TCCA) in an aqueous solution. sciencemadness.org This approach is noteworthy for its use of a readily available, bio-based precursor.

Future exploration will likely focus on:

Photocatalysis: Utilizing light-induced reactions to drive the synthesis under mild conditions, potentially reducing energy consumption and by-product formation. rsc.org

Flow Chemistry: Implementing continuous flow reactors to improve control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch processes.

Biocatalysis: Employing enzymes to catalyze the formation of this compound, offering high selectivity and operation under environmentally benign aqueous conditions.

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Pathway | Key Reagents/Catalysts | Potential Solvents | Noteworthy Aspects |

|---|---|---|---|

| Nickel-Catalyzed Etherification | Aryl bromide/halide, Butanol, Ni(0)(DQ)dtbbpy precatalyst amazonaws.com | Toluene amazonaws.com | Utilizes a stable, modern catalyst; may require photolytic conditions. amazonaws.com |

| Amino Acid Conversion | Tyrosine n-butyl ether, Trichloroisocyanuric acid (TCCA) sciencemadness.org | Water (with NaOH) sciencemadness.org | Starts from a renewable amino acid derivative; aqueous medium enhances sustainability. sciencemadness.org |

| Williamson Ether Synthesis (Traditional) | 4-Hydroxyphenylacetonitrile, Butyl halide, Strong base (e.g., NaH) | Aprotic polar solvents (e.g., DMF, Acetonitrile) | Classic, well-understood method; often requires harsh bases and non-ideal solvents. |

Development of Sustainable Synthetic Processes

The development of sustainable, or "green," synthetic methods is a paramount goal in modern chemistry. chemmethod.com For this compound, this involves redesigning synthesis to adhere to the principles of green chemistry, such as waste prevention, maximizing atom economy, and using safer solvents and renewable feedstocks. organic-chemistry.orgacs.org

Future research in this area will likely prioritize:

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. acs.org Pathways like the direct conversion from amino acid derivatives are advantageous in this regard. sciencemadness.org

Use of Renewable Feedstocks: Expanding on the use of bio-based starting materials, such as tyrosine, is a key strategy. sciencemadness.orgnih.gov This reduces reliance on petrochemicals, which are non-renewable resources. organic-chemistry.org

Benign Solvents: Shifting from hazardous organic solvents like DMF or chlorinated solvents to greener alternatives such as water, ethanol, or even solvent-free conditions is crucial. organic-chemistry.orgwisdomgale.com The synthesis using TCCA in an aqueous sodium hydroxide (B78521) solution is an excellent example of this principle in action. sciencemadness.org

The ultimate goal is to create a lifecycle for this compound that is environmentally responsible, from the sourcing of raw materials to the final product, minimizing waste and energy consumption throughout the process. rsc.organu.edu.au

Expansion of Applications in Diverse Scientific Fields

While currently valued as a research chemical and synthetic intermediate, the full application potential of this compound is yet to be unlocked. targetmol.com Future research will focus on exploring its utility in various scientific domains.

Medicinal and Natural Product Chemistry: this compound serves as a known precursor in the synthesis of butonitazene, a potent benzimidazole-derived opioid, highlighting its role as a key building block in medicinal chemistry. who.int Furthermore, the compound has been identified as a metabolite in the wild mushroom Astraeus hygrometricus. researchgate.netejmanager.com Methanolic extracts of this mushroom, containing this compound among other compounds, have demonstrated significant anti-leukemic and antioxidant properties in vitro. researchgate.netejmanager.com This finding opens up avenues for investigating the inherent bioactivity of this compound itself or its derivatives as potential therapeutic agents.

Materials Science: The structural motifs within this compound—a polar nitrile group and a flexible butoxy chain attached to an aromatic ring—suggest potential applications in materials science. researchgate.netceramics.org The nitrile group can participate in polymerization reactions or be hydrolyzed to carboxylic acids or amides, functionalities useful for creating polymers or functional materials. ocr.org.uk The butoxy group can influence solubility and thermal properties. Research could explore its use as a monomer or an additive in the development of liquid crystals, specialized polymers, or other advanced materials where its specific combination of polarity and hydrophobicity could be advantageous. dantecdynamics.comspectrum-instrumentation.com

Agricultural Science: The bioactivity observed in medicinal contexts suggests that derivatives of this compound could be explored for agricultural applications. mdpi.com Many commercial pesticides and herbicides are complex organic molecules, and the compound's structure could serve as a scaffold for developing new agrochemicals. Computational and in vitro screening of its analogues against agricultural pests or for plant growth regulation could reveal currently unknown utilities. nih.gov

Table 2: Current and Prospective Applications of this compound

| Scientific Field | Application Area | Description of Role | Supporting Evidence/Potential |

|---|---|---|---|

| Medicinal Chemistry | Synthetic Intermediate | Serves as a key building block for the synthesis of complex psychoactive compounds like butonitazene. who.int | Documented synthetic precursor. who.int |

| Natural Product Research | Bioactive Compound | Identified in mushroom extracts showing anti-leukemic and antioxidant activity. researchgate.netejmanager.com | Potential for direct therapeutic use or as a lead compound for drug development. researchgate.netejmanager.com |

| Materials Science | Monomer/Functional Additive | The nitrile and phenyl ether structure could be used to synthesize polymers, liquid crystals, or other functional materials. | Based on chemical structure and principles of materials design. researchgate.netceramics.org |

| Agricultural Science | Agrochemical Scaffold | Could serve as a starting point for designing new pesticides or herbicides. | Inferred from its known bioactivity and the common practice of scaffold-based agrochemical discovery. mdpi.comnih.gov |

Integration of Artificial Intelligence and Machine Learning in Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from synthesis planning to drug discovery. google.comgithub.io The integration of these computational tools offers a significant opportunity to accelerate research and development related to this compound.

Future research efforts can leverage AI and ML in several key ways:

Predictive Synthesis: ML algorithms can be trained on vast reaction databases to predict the most efficient and sustainable pathways for synthesizing this compound and its derivatives. aaai.org These tools can suggest novel reagents, catalysts, and reaction conditions, saving significant time and resources in the lab.

Bioactivity and Property Prediction: By analyzing the structure of this compound, ML models can predict its biological activity, toxicity, and physicochemical properties. This is particularly relevant given its discovery in a bioactive mushroom extract. researchgate.netejmanager.com Such in silico screening can prioritize which derivatives to synthesize and test for applications in medicine or agriculture, making the discovery process more efficient. mila.quebecnih.gov

Materials Design: In materials science, AI can be used to predict how incorporating this compound into a polymer or other material would affect its properties, such as thermal stability, mechanical strength, or optical characteristics. schrodinger.com This allows for the computational design of new materials for specific applications before any physical synthesis is attempted.

Table 3: Potential Integration of AI/ML in this compound Research

| AI/ML Application | Specific Method/Tool | Relevance to this compound |

|---|---|---|

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identify novel and sustainable reaction pathways, moving beyond known methods. |

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) Models | Predict the anti-leukemic or antioxidant activity of novel derivatives, guiding synthesis efforts. researchgate.netejmanager.com |

| Materials Development | Machine Learning Force Fields | Simulate and predict the bulk properties of polymers or materials containing the compound. schrodinger.com |

| Process Optimization | Bayesian Optimization | Efficiently explore reaction conditions (temperature, concentration, catalyst loading) to maximize yield and sustainability. |

Q & A

Q. What are the recommended safety protocols for handling 4-Butoxyphenylacetonitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear protective goggles, gloves, lab coats, and masks to avoid skin/eye contact and inhalation .

- Waste Disposal: Segregate chemical waste and transfer it to certified hazardous waste management services to prevent environmental contamination .

- First Aid Measures:

- Engineering Controls: Use fume hoods for reactions and ensure proper ventilation .

Q. How can this compound be synthesized, and what are the critical reaction parameters?

Methodological Answer:

-

Synthetic Pathway: React 4-biphenylacetonitrile with butanol under acidic or basic catalysis. For example, condensation with ethyl phenyl propiolate yields biphenyl derivatives of acetylenic β-ketocyanide .

-

Key Parameters:

Parameter Optimal Range Impact on Yield Temperature 80–100°C Higher yields at elevated temps Catalyst H₂SO₄ or NaOH Acidic conditions favor nitrile stability Reaction Time 6–12 hours Prolonged time improves conversion -

Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 215 (C₁₂H₁₅NO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in adsorption data for this compound on gold colloidal surfaces?

Methodological Answer:

- Experimental Design:

- Control Variables: Standardize nanoparticle size (e.g., 20 nm Au colloids), solvent polarity, and pH .

- Competitive Adsorption: Test with α-cyclodextrins to assess host-guest interactions impacting orientation .

- Data Analysis:

- Use surface-enhanced Raman spectroscopy (SERS) to differentiate adsorption modes (flat vs. vertical).

- Compare results with computational models (e.g., DFT simulations) to validate hypotheses .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

-

Catalytic Systems:

Catalyst Ligand Solvent Selectivity (%) Pd(PPh₃)₄ P(o-tolyl)₃ THF 85 NiCl₂(dppe) Biphenylphosphine DMF 72 -

Mechanistic Insights:

Q. How should researchers address discrepancies in thermal stability data for this compound?

Methodological Answer:

- Reproducibility Checks:

- Contamination Analysis:

- Statistical Validation: Apply ANOVA to assess inter-lab variability in reported melting points (156–160°C) .

Data Contradiction Analysis Framework

- Root-Cause Identification:

- Literature Benchmarking: Compare results with peer-reviewed studies on structurally analogous compounds (e.g., 4-cyanophenylacetonitrile) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。